molecular formula C28H40N2O11 B15339865 AMCA-PEG4-Acid

AMCA-PEG4-Acid

Cat. No.: B15339865
M. Wt: 580.6 g/mol
InChI Key: DDEJVWCVRBLHAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AMCA-PEG4-Acid: is a fluorescent reagent with a terminal carboxylic acid group. It is a blue fluorescent dye that is often used in scientific research for labeling and imaging purposes. The hydrophilic polyethylene glycol (PEG) spacer arm increases water solubility, membrane permeability, and conjugation efficiency.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AMCA-PEG4-Acid typically involves the following steps:

  • Synthesis of AMCA (7-amino-4-methyl-3-coumarinacetic acid): : This is achieved through a series of organic reactions starting from coumarin derivatives.

  • Attachment of PEG4: : The PEG4 spacer is attached to the AMCA molecule through a reaction with a PEG4 derivative that has a reactive group compatible with the carboxylic acid group of AMCA.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The process also involves purification steps to remove any impurities and ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions

AMCA-PEG4-Acid can undergo several types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be oxidized to form a carboxylate ion.

  • Reduction: : The amino group can be reduced to form an amine.

  • Substitution: : The carboxylic acid group can react with various reagents to form esters or amides.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction is typically carried out in an aqueous solution at room temperature.

  • Reduction: : Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). The reaction is usually performed in anhydrous solvents like ether or THF.

  • Substitution: : Reagents such as thionyl chloride (SOCl2) for esterification and various amines for amidation are used. The reactions are often carried out under reflux conditions.

Major Products Formed

  • Oxidation: : Carboxylate ion

  • Reduction: : Amine

  • Substitution: : Esters and amides

Scientific Research Applications

AMCA-PEG4-Acid is widely used in scientific research due to its fluorescent properties. It is commonly used in:

  • Chemistry: : As a fluorescent probe for studying chemical reactions and molecular interactions.

  • Biology: : For labeling proteins, nucleic acids, and other biomolecules in imaging and microscopy studies.

  • Medicine: : In diagnostic assays and imaging techniques to detect and visualize biological targets.

  • Industry: : In quality control and research and development of fluorescent materials.

Mechanism of Action

AMCA-PEG4-Acid exerts its effects primarily through its fluorescent properties. The compound absorbs light at a specific wavelength (345 nm) and emits light at a longer wavelength (450 nm), making it useful for imaging and labeling. The molecular targets and pathways involved depend on the specific application, but generally, the compound interacts with biomolecules to produce a fluorescent signal.

Comparison with Similar Compounds

AMCA-PEG4-Acid is similar to other fluorescent dyes such as Alexa Fluor 350 and DyLight 350 . it is unique in its non-sulfonated structure, which provides better water solubility and membrane permeability. Additionally, its resistance to photobleaching makes it a preferred choice for long-term imaging studies.

Similar Compounds

  • Alexa Fluor 350

  • DyLight 350

  • AMCA (7-amino-4-methyl-3-coumarinacetic acid)

Properties

Molecular Formula

C28H40N2O11

Molecular Weight

580.6 g/mol

IUPAC Name

3-[2-[2-[2-[2-[[2-[4-methyl-7-[(2-methylpropan-2-yl)oxycarbonylamino]-2-oxochromen-3-yl]acetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid

InChI

InChI=1S/C28H40N2O11/c1-19-21-6-5-20(30-27(35)41-28(2,3)4)17-23(21)40-26(34)22(19)18-24(31)29-8-10-37-12-14-39-16-15-38-13-11-36-9-7-25(32)33/h5-6,17H,7-16,18H2,1-4H3,(H,29,31)(H,30,35)(H,32,33)

InChI Key

DDEJVWCVRBLHAZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)NC(=O)OC(C)(C)C)CC(=O)NCCOCCOCCOCCOCCC(=O)O

Origin of Product

United States

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